molecular formula C11H9NO B152273 6-Cyano-1-tetralone CAS No. 90401-84-6

6-Cyano-1-tetralone

Cat. No.: B152273
CAS No.: 90401-84-6
M. Wt: 171.19 g/mol
InChI Key: FGWRKZJKRYCDOF-UHFFFAOYSA-N
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Description

6-Cyano-1-tetralone is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol It is a derivative of tetralone, characterized by the presence of a cyano group (-CN) at the 6th position of the tetralone ring

Mechanism of Action

Tetralone derivatives, including 6-Cyano-1-tetralone, have been found to inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine . The possible mechanism of action is probably based on a Michael addition between the enone groups of the test compounds and the Pro1 of MIF .

Safety and Hazards

6-Cyano-1-tetralone is classified as an irritant . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of fire, it is advised to wear self-contained breathing apparatus and full protective gear .

Preparation Methods

The synthesis of 6-Cyano-1-tetralone can be achieved through several synthetic routes. One common method involves the reaction of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in dry dimethylformamide at 135°C under a nitrogen atmosphere . The crude product is then purified using silica gel chromatography with a gradient of ethyl acetate and hexane as the eluent .

Chemical Reactions Analysis

6-Cyano-1-tetralone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Cyano-1-tetralone can be compared with other tetralone derivatives, such as 2-tetralone and 4-methyl-1-tetralone . While all these compounds share a common tetralone core, the presence and position of substituents like the cyano group confer unique chemical properties and reactivity. For instance, this compound’s cyano group makes it more reactive in nucleophilic substitution reactions compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRKZJKRYCDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447595
Record name 6-CYANO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90401-84-6
Record name 6-CYANO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (11.5 g, 39.0 mmol), prepared in the previous step, and zinc cyanide (2.7 g, 23.5 mmol) in dry dimethylformamide (100 mL) was degassed and put under a nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) (1.7 g, 1.5 mmol) was added and the mixture again degassed and put under a nitrogen atmosphere. The mixture was stirred at 135° C. overnight. An additional 171 mg of tetrakis(triphenylphosphine)palladium(0) was added and the reaction stirred for another 4 h. The reaction mixture was filtered through the Celite™ reagent and rinsed with ethyl acetate. The filtrate was washed with water. The layers were separated and the organic layer was dried over anhydrous sodium sulfate. The organic layer was filtered and concentrated in vacuo to give 8.1 g of crude product. Purification of the crude product on silica gel using a step-wise gradient of 5% to 15% ethyl acetate: hexane as the eluent gave 5-oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile (2.8 g, 41%), MS(ES) m/z 172 [M+H]+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes this new synthetic pathway for 6-Cyano-1-tetralones significant compared to previous methods?

A1: The research emphasizes that this new method is "short and high-yield" [, ]. While specific details about previous methods are not provided, the emphasis on these two aspects suggests that this new pathway offers a significant improvement in terms of efficiency and overall yield compared to previously established synthetic routes. This could be of great interest for researchers who utilize 6-Cyano-1-tetralones as building blocks in their own work.

Q2: The research mentions the potential of this method for synthesizing other 6-substituted tetralones. Can you elaborate on this?

A2: The papers state that triflate intermediates, specifically identified as 8 and 9 within the research, demonstrate versatility as precursors for generating other 6-substituted tetralones []. While specific examples of these alternative tetralones aren't provided, this statement implies that the described synthetic route allows for modifications at the 6-position of the tetralone structure by utilizing these specific triflate intermediates. This opens possibilities for exploring a wider range of structurally diverse tetralones, which could possess different chemical properties and potential applications.

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